2-氯-4-吗啉基苯甲酸

描述

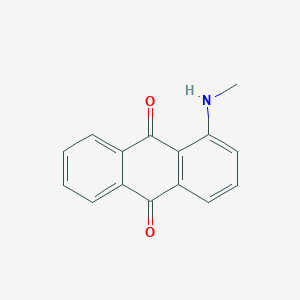

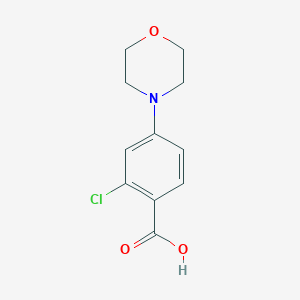

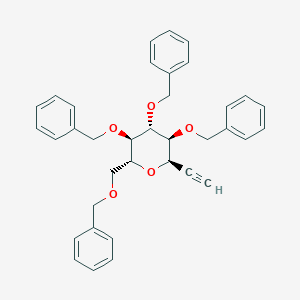

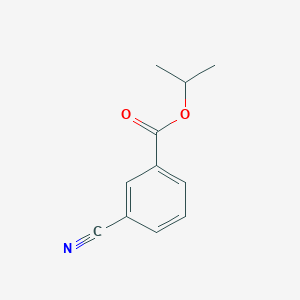

2-Chloro-4-morpholinobenzoic acid is a chemical compound with the molecular formula C11H12ClNO3 . It is a derivative of morpholine, which is a common structural motif found in various natural products and drug molecules .

Synthesis Analysis

The synthesis of morpholine derivatives has been reported in the literature. For instance, a new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloro acetate in the presence of triethylamine as a catalyst .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-morpholinobenzoic acid consists of a morpholine ring attached to a benzoic acid group with a chlorine atom at the 2-position . The InChI key for this compound is AJCOZBPUPGTLME-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-morpholinobenzoic acid is 241.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .科学研究应用

合成和结构分析

- 衍生物的合成:已合成2-氯-4-吗啉基苯甲酸及其衍生物,如4-氯-2-(吗啉-4-羰基)苯基-4'-甲氧基苯酸酯,并对其进行了结构分析,以探讨其作为软体动物杀虫剂的潜在生物应用(Duan et al., 2014)。

生物化学和药理学

- 抗菌活性:已合成新型的2-氯-4-吗啉基苯甲酸类似物,具体为2-(4-(2-吗啉基乙氧基)苯基)-N-苯乙酰胺,并显示出具有抗菌性能。它们的有效性已在各种真菌和细菌菌株上进行了测试,显示出作为生物活性化合物的潜力(Jayadevappa et al., 2012)。

化学稳定性和降解

- 稳定性分析:已研究了吗啉盐类化合物的稳定性和降解,包括类似于2-氯-4-吗啉基苯甲酸的化合物,在不同条件下的研究。这些研究对于了解这些化合物在不同环境中的耐久性和分解过程至关重要(Varynskyi & Kaplaushenko, 2019)。

环境和分析化学

- 环境影响:已对相关化合物的环境影响进行了研究,例如2,4-二氯苯氧乙酸,这是一种与2-氯-4-吗啉基苯甲酸具有结构相似性的除草剂。这些研究有助于了解这类化学品的生态足迹和潜在风险(Zuanazzi et al., 2020)。

安全和危害

未来方向

The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid, which is structurally similar to 2-Chloro-4-morpholinobenzoic acid, has shown promise as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . This suggests potential future directions for the study and application of 2-Chloro-4-morpholinobenzoic acid.

属性

IUPAC Name |

2-chloro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCOZBPUPGTLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377014 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-morpholinobenzoic acid | |

CAS RN |

175153-55-6 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)